3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]oxazol-2(3H)-one core linked to a triazolyl-azabicyclooctane moiety. Its intricate structure suggests significant potential for a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions. Starting materials often include benzo[d]oxazol-2(3H)-one derivatives and suitable azabicyclooctane precursors. Key steps may involve alkylation, cyclization, and triazole formation under controlled conditions such as specific pH, temperature, and the use of catalysts like palladium or copper.
Industrial Production Methods: While specific industrial methods are proprietary, large-scale synthesis often leverages automated reactors and high-throughput techniques to ensure purity and yield. Industrial conditions may include the use of continuous flow reactors, optimized solvent systems, and robust purification processes like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazolyl group can undergo selective oxidation.
Reduction: Specific functionalities within the molecule can be reduced under suitable conditions.
Substitution: The compound exhibits reactivity towards nucleophilic and electrophilic substitution, especially around the benzo[d]oxazol-2(3H)-one core.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents and nucleophiles like sodium methoxide.
Major Products Formed: Depending on the reaction, major products may include various oxidized, reduced, or substituted derivatives of the original compound, potentially altering the pharmacological or chemical properties.
Scientific Research Applications
Chemistry: Widely used as a precursor in the synthesis of complex organic molecules, providing valuable intermediates for further chemical transformations.
Medicine: Investigated for therapeutic applications, including potential antimicrobial, antiviral, and anti-inflammatory activities owing to its triazole and azabicyclooctane components.
Industry: Applied in material science for developing advanced polymers and coatings due to its stability and reactive sites.
Mechanism of Action
The compound's biological activity is mediated through its interaction with specific molecular targets such as enzymes or receptors. Its triazole moiety often interacts with enzyme active sites, while the azabicyclooctane structure can influence binding affinity and specificity. These interactions can modulate biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other triazole-containing bicyclic molecules and benzo[d]oxazol-2(3H)-one derivatives. Unique features of 3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one include its specific substitution pattern, which can confer unique reactivity and biological activity.
Triazole derivatives: Known for their biological activities in various therapeutic areas.
Bicyclic compounds: Exhibit diverse chemical reactivity, providing broad utility in synthetic chemistry.
In sum, the unique structure of this compound makes it a valuable molecule for scientific exploration across multiple disciplines.
Properties
IUPAC Name |
3-[2-oxo-2-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-17(9-21-15-3-1-2-4-16(15)26-18(21)25)23-12-5-6-13(23)8-14(7-12)22-11-19-10-20-22/h1-4,10-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSETXFMTAUNMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C4=CC=CC=C4OC3=O)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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